2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
Description
This compound features a hybrid heterocyclic scaffold comprising an isoindolinone (3-oxo-2,3-dihydro-1H-isoindol-1-yl) moiety linked via an acetamide group to a 4-(pyridin-2-yl)-1,3-thiazole ring. The isoindolinone core contributes to hydrogen-bonding interactions due to its carbonyl group, while the thiazole-pyridine subunit may enhance π-π stacking and metal coordination capabilities.
Properties
Molecular Formula |
C18H14N4O2S |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-(3-oxo-1,2-dihydroisoindol-1-yl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C18H14N4O2S/c23-16(9-14-11-5-1-2-6-12(11)17(24)20-14)22-18-21-15(10-25-18)13-7-3-4-8-19-13/h1-8,10,14H,9H2,(H,20,24)(H,21,22,23) |
InChI Key |
NVWXIVRVRFEIPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(NC2=O)CC(=O)NC3=NC(=CS3)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide typically involves multi-step organic reactions. One common route includes the initial formation of the isoindoline core, followed by the introduction of the thiazole and pyridine groups through nucleophilic substitution reactions. The reaction conditions often require the use of organic solvents such as dimethylformamide or dichloromethane, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems can also help in scaling up the production while maintaining consistency in the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in the formation of various derivatives with modified functional groups.
Scientific Research Applications
Chemistry
In chemistry, 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development. Researchers investigate its effects on cellular processes and its potential therapeutic applications.
Medicine
In medicine, 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is explored for its potential as a pharmaceutical agent. Its interactions with specific molecular targets can lead to the development of new treatments for various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and other high-performance materials.
Mechanism of Action
The mechanism of action of 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Variations
The target compound’s uniqueness lies in its isoindolinone-thiazole-pyridine architecture. Below is a comparative analysis with key analogs:
Table 1: Structural Comparison of Key Analogs
Key Observations
- Isoindolinone vs. Coumarin/Phenyl Substituents: The isoindolinone’s lactam ring () may enhance solubility and hydrogen-bonding capacity compared to the coumarin’s lactone () or Y042-5016’s methoxyphenyl group ().
- Thiazole-Pyridine Synergy : The pyridin-2-yl group on the thiazole (target compound and Y042-5016) likely improves π-stacking in biological targets compared to purely aryl-substituted thiazoles (e.g., Compound 14 in ).
- Functional Group Impact : The thioacetamide linkage in Compound 5 () introduces redox activity, whereas the acetamide bridge in the target compound prioritizes hydrolytic stability.
Biological Activity
The compound 2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic molecule that has garnered interest for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C15H15N3O4S
- Molecular Weight : 301.37 g/mol
- CAS Number : 1421593-80-7
- SMILES Notation : CC(=O)Nc1cccc2C(=O)N(Cc12)C3CCC(=O)NC3=O
The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including kinases and receptors involved in signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases, which play critical roles in cell proliferation and survival.
Anticancer Properties
Research indicates that the compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MV4-11 (acute leukemia) | 0.3 | Inhibition of MEK1/2 kinases |
| MOLM13 (acute leukemia) | 1.2 | Downregulation of phospho-ERK1/2 |
| BRAF mutant melanoma | 14 - 50 | G0/G1 arrest |
These effects were measured using thymidine uptake assays and Western blot analyses to assess downstream signaling pathways affected by the compound .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. It appears to modulate inflammatory pathways by inhibiting the expression of pro-inflammatory cytokines. This was evidenced in animal models where treatment led to decreased levels of TNF-alpha and IL-6 following induced inflammation .
Case Studies
Several studies have evaluated the efficacy of this compound in various experimental settings:
- Acute Leukemia Model : A study involving MV4-11 and MOLM13 cell lines demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability, correlating with inhibition of the MEK/ERK signaling pathway .
- Xenograft Studies : In vivo studies using nude mouse xenografts derived from BRAF mutant lines showed that oral administration of the compound led to significant tumor growth inhibition at doses as low as 10 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
